molecular formula C19H18N2O3 B2748139 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034365-12-1

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2748139
CAS No.: 2034365-12-1
M. Wt: 322.364
InChI Key: MZMVTXUCVJSPSZ-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic chemical compound featuring a hybrid molecular structure that incorporates furan, pyridine, and acetamide moieties. This specific architecture places it within a class of compounds that are of significant interest in modern medicinal and agrochemical research, particularly in the development of novel antifungal agents . The compound's core value in research stems from its potential application against fungal pathogens. Hybrid compounds that merge different heterocyclic systems, such as azole-azine hybrids, have demonstrated excellent antifungal activity by potentially inhibiting key enzymes like lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthetic pathway, or through other mechanisms such as cell wall inhibition . Researchers can leverage this compound to explore new solutions for combating fungal resistance in both agricultural and health sectors . Structurally related compounds, such as those with furan and pyridine units, are often investigated for their interactions with biological targets, including cytochrome P450 enzymes . This acetamide derivative is supplied strictly for non-clinical, non-diagnostic applications and is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-4-2-3-5-18(14)24-13-19(22)21-10-15-8-17(11-20-9-15)16-6-7-23-12-16/h2-9,11-12H,10,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMVTXUCVJSPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20N2O3C_{18}H_{20}N_2O_3 and molecular weight of approximately 312.36 g/mol. The structural components include a furan ring, a pyridine moiety, and an acetamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties, potentially through the inhibition of key enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly by modulating pro-inflammatory cytokines.
  • Antibacterial Properties : The presence of the pyridine and furan rings suggests potential antibacterial activity against various pathogens.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of different functional groups in enhancing biological activity:

Functional GroupEffect on Activity
Furan RingContributes to electron delocalization, enhancing binding affinity to targets.
Pyridine MoietyIncreases lipophilicity, facilitating membrane penetration.
Acetamide GroupEssential for bioactivity; may influence solubility and stability.

Antitumor Activity

A study conducted on various derivatives of acetamides revealed that modifications on the pyridine ring significantly affected their cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited increased potency against breast cancer cells (MCF-7) compared to their electron-donating counterparts.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism involving the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Antibacterial Activity

Research evaluating the antibacterial efficacy against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological interactions.

Structural Features and Substituent Effects

Key Structural Analogues :

Pyridine-Based Acetamides (): Examples: 5RH3, 5RGX, 5RH1. Substituents: Chlorophenyl, cyanophenyl, thiophene. Comparison: Unlike the target compound’s furan and o-tolyloxy groups, these analogs feature electron-withdrawing groups (Cl, CN) or sulfur-containing heterocycles. Such substituents enhance binding to viral proteases (e.g., SARS-CoV-2 Mpro) via interactions with HIS163 and ASN142 .

Indolin-3-ylidene Acetamides (): Examples: Compounds 46–46. Substituents: Fluoro, amino, methyl on indole; quinoline/pyridine termini. Comparison: The indole core in these compounds introduces planar rigidity, contrasting with the pyridine-furan flexibility in the target. Substitutions at the 5-position (e.g., F, NH2) modulate electronic density and bioactivity .

Fluoropyridine-Oxazolidinone Derivatives (): Example: Compound 5. Substituents: Fluoropyridine, piperazine-chloropyrimidine. Comparison: The oxazolidinone ring enhances antibacterial activity, while the fluoropyridine improves metabolic stability.

Sulfamoylphenyl Acetamides (): Examples: 5a–5d. Substituents: Varying alkyl chains (butyryl to heptanoyl). Comparison: Linear alkyl chains in 5a–5d influence lipophilicity (logP) and melting points (142–182°C). The target’s aromatic substituents (furan, o-tolyloxy) likely increase rigidity and reduce solubility compared to aliphatic analogs .

Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Key Functional Groups LogP (Predicted)
Target Compound ~340.4 N/A Pyridine, furan, o-tolyloxy ~2.8
5a () 327.4 180–182 Sulfamoyl, butyryl ~1.5
5RH3 () ~300.7 N/A Chlorophenyl, pyridine ~3.2
Compound 46 () ~409.4 N/A Indole, fluoro, quinoline ~3.5
  • Spectroscopic Data :
    • NMR : The target’s pyridine protons (δ 8–9 ppm) and furan protons (δ 6–7 ppm) would resemble those in ’s pyridine derivatives .
    • MS : Expected [M+H]+ ~340.4, comparable to ’s 5a–5d (327–355) .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide to enhance yield and purity?

Methodological Answer:

  • Stepwise Reaction Monitoring : Use TLC (hexane:ethyl acetate, 9:1) to track intermediate formation, as described for azidoacetamide synthesis .
  • Solvent and Catalyst Optimization : For substitution reactions, alkaline conditions (e.g., NaHCO₃ in toluene/water mixtures) improve nucleophilic displacement efficiency. For condensation, DMF with potassium carbonate enhances reactivity in heterocyclic couplings .
  • Purification Strategies : Employ column chromatography (silica gel) or recrystallization (ethanol) to isolate pure intermediates. For liquid products, ethyl acetate extraction followed by Na₂SO₄ drying ensures solvent removal .

Q. Table 1: Comparative Synthesis Conditions

StepConditionsYield Optimization TipsSource
SubstitutionAlkaline (NaHCO₃), toluene/waterMonitor pH to avoid hydrolysis
CondensationDMF, K₂CO₃, RT → 60°CPre-activate cyanoacetic acid
PurificationEthyl acetate extractionUse anhydrous Na₂SO₄

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : ¹H/¹³C NMR identifies furan (δ 6.5–7.5 ppm) and o-tolyloxy (δ 2.3 ppm for CH₃) groups. Compare with PubChem data for analogous pyrimidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₉H₁₈N₂O₃: 322.13 g/mol) and detects fragmentation patterns.
  • HPLC Purity Assessment : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to quantify impurities. Retention times should align with synthetic intermediates .

Q. What are the recommended in vitro assays for initial screening of this compound’s potential as an enzyme inhibitor or receptor modulator?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be derived from dose-response curves .
  • Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY) to evaluate membrane permeability in HeLa or HEK293 cells .
  • Receptor Binding Profiling : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) quantify affinity (Ki) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound against specific enzymatic targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural homology to those inhibited by pyrimidine or furan derivatives (e.g., COX-2 or HDACs) .
  • Docking Workflow :
    • Prepare ligand structures (AMBER force field).
    • Use AutoDock Vina to simulate binding to active sites (PDB: 1XYZ).
    • Validate with MD simulations (NAMD, 100 ns) to assess stability .
  • Contradiction Resolution : If experimental IC₅₀ conflicts with docking scores, re-evaluate protonation states or solvation effects .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4, 37°C) to eliminate environmental variability.
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
  • Metabolite Profiling : Use LC-MS to identify degradation products in cell-based vs. cell-free systems .

Q. Table 2: Cross-Assay Discrepancy Analysis

Assay TypeCommon PitfallsMitigation StrategySource
FluorescenceAuto-fluorescence interferenceUse quenchers (e.g., trypan blue)
RadioligandNon-specific bindingInclude cold ligand controls
Cell-basedOff-target cytotoxicityMeasure viability (MTT assay)

Q. How does the electronic and steric profile of the o-tolyloxy group influence reactivity in nucleophilic substitutions compared to para-substituted analogs?

Methodological Answer:

  • Steric Effects : The ortho-methyl group hinders planar transition states, reducing SN2 efficiency. Use kinetic studies (e.g., competition with p-tolyloxy analogs) to quantify rate differences .
  • Electronic Effects : Hammett plots (σ values) correlate substituent electronic effects with reaction rates. Ortho-substituents show mixed inductive/resonance contributions .

Q. What methodological challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound given its multiple functional groups?

Methodological Answer:

  • Multivariate Analysis : Use QSAR models (e.g., CoMFA) to deconvolute contributions from furan, pyridine, and o-tolyloxy moieties .
  • Synthetic Prioritization : Focus on modular substitutions (e.g., furan → thiophene swaps) to isolate individual group effects, as seen in thiazolopyrimidine analogs .

Q. Table 3: SAR Derivation Workflow

StepTechniqueOutcomeSource
FunctionalizationSuzuki coupling (boronate)Introduce aryl groups
Pharmacophore MappingMolecular overlay (PyMOL)Identify critical H-bond donors

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